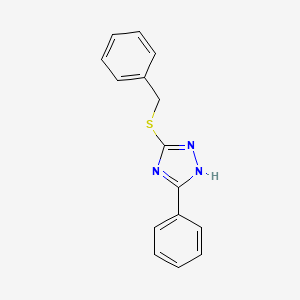![molecular formula C18H24N4O2 B5625609 3-({1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}oxy)pyridine](/img/structure/B5625609.png)
3-({1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}oxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}oxy)pyridine, also known as JNJ-7925476, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a pyridine-based molecule that belongs to the class of small-molecule inhibitors of protein-protein interactions.
Wirkmechanismus
3-({1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}oxy)pyridine exerts its pharmacological effects by inhibiting protein-protein interactions. Specifically, it binds to the hydrophobic pocket of MDM2 and CBP, preventing their interaction with p53 and NF-κB, respectively. This leads to the stabilization of p53 and suppression of NF-κB-mediated inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, it induces apoptosis by stabilizing p53 and promoting its transcriptional activity. In addition, it has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. In models of inflammation, this compound has been shown to suppress the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-({1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}oxy)pyridine in lab experiments include its specificity for MDM2 and CBP, its ability to induce apoptosis in cancer cells, and its potential to suppress inflammation. However, its limitations include its relatively low potency and selectivity, as well as its potential toxicity and off-target effects.
Zukünftige Richtungen
There are several future directions for the study of 3-({1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}oxy)pyridine. One direction is to improve its potency and selectivity by modifying its chemical structure. Another direction is to explore its potential therapeutic applications in other diseases, such as viral infections and autoimmune disorders. Finally, further studies are needed to investigate its pharmacokinetics and toxicity in vivo, in order to assess its potential as a clinical candidate.
Synthesemethoden
The synthesis of 3-({1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}oxy)pyridine involves several steps, starting with the reaction of 3-chloronicotinic acid with 1-methylpiperidine to form 3-(1-methylpiperidin-4-yl)nicotinic acid. This intermediate is then reacted with 3-methyl-1-propyl-1H-pyrazole-4-carboxylic acid to form the key intermediate, which is subsequently coupled with 4-piperidinol to afford this compound.
Wissenschaftliche Forschungsanwendungen
3-({1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}oxy)pyridine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. It has been shown to inhibit the interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53, leading to the stabilization of p53 and subsequent induction of apoptosis in cancer cells. In addition, this compound has been shown to inhibit the interaction between the transcription factor NF-κB and its co-activator CBP, leading to the suppression of inflammation.
Eigenschaften
IUPAC Name |
(3-methyl-1-propylpyrazol-4-yl)-(4-pyridin-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-3-9-22-13-17(14(2)20-22)18(23)21-10-6-15(7-11-21)24-16-5-4-8-19-12-16/h4-5,8,12-13,15H,3,6-7,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAAXNOAWTWYCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)C(=O)N2CCC(CC2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-[(8-fluoro-4-hydroxyquinolin-2-yl)methyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5625533.png)


![N-(3-acetylphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5625557.png)
![2-ethyl-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-5-pyrimidinecarboxamide](/img/structure/B5625560.png)
![N-[(4,5-Dihydro-thiazol-2-ylcarbamoyl)-methyl]-4-fluoro-benzamide](/img/structure/B5625566.png)
![3-cyclopropyl-5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(4-methylbenzyl)-1H-1,2,4-triazole](/img/structure/B5625578.png)
![4-[(3R*,4S*)-3-amino-4-propylpyrrolidin-1-yl]-1-(4-fluorophenyl)-4-oxobutan-1-one](/img/structure/B5625589.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]-N,N-dimethyl-1-(3-methylphenyl)-2-oxoethanamine](/img/structure/B5625591.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5625600.png)

![3-methoxy-1-{2-oxo-2-[4-(2-oxo-1,3-oxazolidin-3-yl)piperidin-1-yl]ethyl}pyridin-2(1H)-one](/img/structure/B5625616.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5625618.png)
![N-(4-isopropylphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5625626.png)